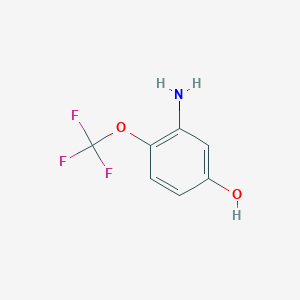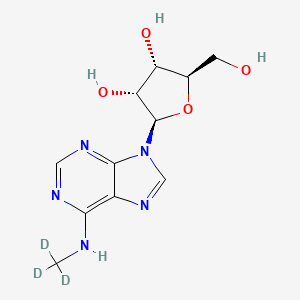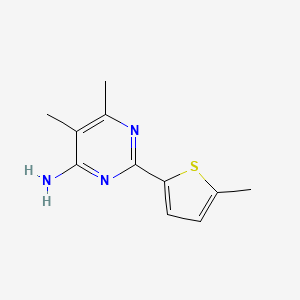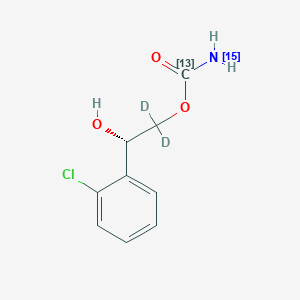
(S)-Carisbamate-13C,15N,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Carisbamate-13C,15N,d2 is a labeled derivative of carisbamate, a compound known for its potential anticonvulsant and neuroprotective properties. The isotopic labeling with carbon-13, nitrogen-15, and deuterium (d2) allows for detailed studies in pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled starting materials, followed by a series of chemical reactions to form the desired compound. Key steps include:
Formation of the carbamate group: This involves the reaction of an amine with a carbonyl compound in the presence of a catalyst.
Incorporation of isotopes: Isotopically labeled reagents such as carbon-13 labeled carbonyl compounds, nitrogen-15 labeled amines, and deuterium-labeled solvents are used.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification methods such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and isotope effects.
Biology: Helps in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Investigated for its potential anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate ion channels and neurotransmitter release, thereby exerting its anticonvulsant effects. The isotopic labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights into its distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
Carisbamate: The parent compound, known for its anticonvulsant properties.
Lacosamide: Another anticonvulsant with a similar mechanism of action.
Levetiracetam: A widely used anticonvulsant with different molecular targets.
Uniqueness
(S)-Carisbamate-13C,15N,d2 is unique due to its isotopic labeling, which allows for detailed studies in pharmacokinetics and metabolic pathways. This makes it a valuable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds.
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into pharmacokinetics, metabolic pathways, and mechanisms of action. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers. The isotopic labeling enhances its utility, allowing for detailed and precise studies that contribute to our understanding of its effects and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
[(2S)-2-(2-chlorophenyl)-1,1-dideuterio-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i5D2,9+1,11+1 |
Clave InChI |
OLBWFRRUHYQABZ-RXUIAGAKSA-N |
SMILES isomérico |
[2H]C([2H])([C@H](C1=CC=CC=C1Cl)O)O[13C](=O)[15NH2] |
SMILES canónico |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


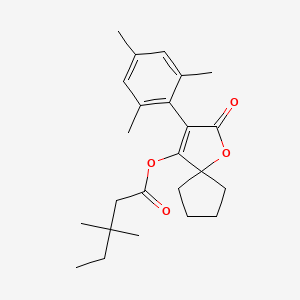
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
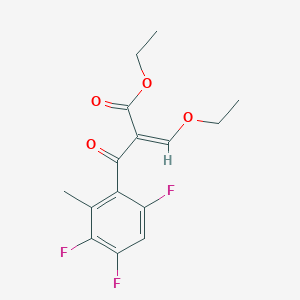
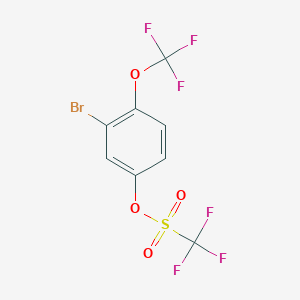
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)

![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
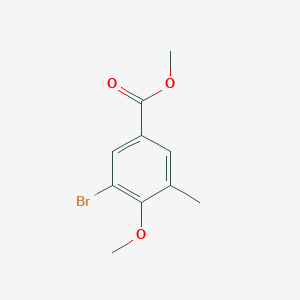
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
